molecular formula C9H13BFNO4S B1412251 (3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid CAS No. 1704096-35-4

(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid

Cat. No. B1412251
M. Wt: 261.08 g/mol
InChI Key: XAQCNIDMWUQBFG-UHFFFAOYSA-N
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Description

“(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BFNO4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and an isopropylsulfamoyl group .

Scientific Research Applications

1. Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives like 3-fluoro-4-(N-isopropylsulfamoyl)phenyl boronic acid, play a crucial role in optical modulation and saccharide recognition. This is evident in their application with single-walled carbon nanotubes (SWNTs), where they assist in the quenching of near-infrared fluorescence in response to saccharide binding. Such applications are significant in the field of chemical sensing and molecular recognition (Mu et al., 2012).

2. Organic Synthesis and Natural Products

3. Catalysis in Amide Formation

Novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts, which can be derived from 3-fluoro-4-(N-isopropylsulfamoyl)phenyl boronic acid, have shown increased reactivity as catalysts in direct amide formation between carboxylic acids and amines. This indicates their potential in facilitating more efficient and environmentally friendly chemical reactions (Arnold et al., 2008).

4. Glucose Sensing Materials

Certain derivatives of phenyl boronic acid, like amino-3-fluorophenyl boronic acid, have been synthesized for the construction of glucose sensing materials. This application is particularly significant in the biomedical field, especially for monitoring blood sugar levels in diabetic patients (Das et al., 2003).

5. Studies on Fluorine Substitution

Research has been conducted on the influence of fluorine substituents on the properties of phenylboronic compounds, including their acidity, hydrolytic stability, structures, and spectroscopic properties. This research is crucial in understanding how fluorine substitution impacts the chemical and physical properties of boronic acids, which can be applied in various fields including materials chemistry and pharmaceuticals (Gozdalik et al., 2017).

Safety And Hazards

“(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-fluoro-4-(propan-2-ylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO4S/c1-6(2)12-17(15,16)9-4-3-7(10(13)14)5-8(9)11/h3-6,12-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQCNIDMWUQBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-fluoro-4-(N-isopropylsulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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